Differential JNK1 vs. JNK2 Isoform Inhibition: 43 nM vs. 72 nM IC50 Values
5-(4-Bromophenyl)pyrimidin-2-amine demonstrates differential inhibitory potency against JNK isoforms, with an IC50 of 43 nM against human JNK1α1 versus 72 nM against human JNK2α2 [1]. This 1.67-fold selectivity for JNK1 over JNK2 is quantitatively defined, providing a basis for isoform-preferential tool compound selection. In contrast, the broader class of 4-substituted-2-aminopyrimidines exhibits variable JNK1 IC50 values ranging from 98 nM to >1 µM depending on substitution [2].
| Evidence Dimension | JNK isoform inhibition (IC50) |
|---|---|
| Target Compound Data | JNK1: 43 nM; JNK2: 72 nM |
| Comparator Or Baseline | Class of 4-substituted-2-aminopyrimidines: JNK1 IC50 range 98 nM to >1 µM [2] |
| Quantified Difference | 1.67-fold JNK1 selectivity over JNK2; 2.3-fold more potent than class minimum (98 nM) |
| Conditions | Radiometric assay using GST-tagged ATF2 as substrate and [γ33P]ATP, 10 min incubation |
Why This Matters
Defined isoform selectivity enables rational selection for JNK1-biased screening versus pan-JNK inhibition, reducing false negatives in target validation.
- [1] BindingDB. BDBM50373215 (CHEMBL259060) affinity data: JNK1 IC50 = 43 nM; JNK2 IC50 = 72 nM. Assay description: Inhibition of human JNK1α1/JNK2α2 using GST-tagged ATF2 as substrate and [γ33P]ATP, 10 min incubation. View Source
- [2] Humphries, P.S.; Do, Q.-Q.T.; Wilhite, D.M. Synthesis and SAR of 4-substituted-2-aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 2009, 19(7), 2099-2102. View Source
